Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate is an organic compound with the molecular formula C9H10BrClNO2 It is a derivative of phenylacetate, characterized by the presence of amino, bromo, and chloro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives of the phenyl ring.
Reduction: Phenyl derivatives with reduced halogen substituents.
Substitution: Phenyl derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate
- Methyl 2-amino-2-(4-bromo-2-chlorophenyl)acetate
- Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H9BrClNO2 |
---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 |
InChI Key |
HLZFFIBXQLALKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
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